molecular formula C20H22N4O2S2 B11618479 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11618479
M. Wt: 414.5 g/mol
InChI Key: RYEWBFPBNQARHK-PTNGSMBKSA-N
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Description

2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system, and is further functionalized with various substituents, including an allylamino group and a thiazolidinone moiety.

Preparation Methods

The synthesis of 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the condensation of appropriate pyridine and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Allylamino Group: This step involves the nucleophilic substitution of an appropriate leaving group (e.g., halide) with allylamine.

    Formation of the Thiazolidinone Moiety: This can be accomplished through the reaction of a suitable thioamide with a carbonyl compound, followed by cyclization.

    Final Functionalization:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at positions activated by electron-withdrawing groups, such as halides or nitro groups.

    Cyclization: The compound can undergo intramolecular cyclization reactions under appropriate conditions, leading to the formation of additional ring systems.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It can be used in studies investigating the biological activity of heterocyclic compounds, including their potential as enzyme inhibitors or receptor agonists/antagonists.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include other heterocyclic compounds with similar core structures, such as:

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O2S2/c1-5-9-21-16-14(18(25)23-10-7-8-12(3)17(23)22-16)11-15-19(26)24(13(4)6-2)20(27)28-15/h5,7-8,10-11,13,21H,1,6,9H2,2-4H3/b15-11-

InChI Key

RYEWBFPBNQARHK-PTNGSMBKSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC=C)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC=C)SC1=S

Origin of Product

United States

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